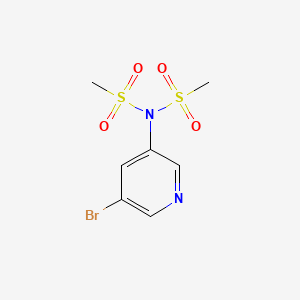

N-(5-bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide typically involves the following steps:

Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Sulfonylation: The brominated pyridine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Methylsulfonylation: Finally, the compound is treated with methylsulfonyl chloride to introduce the methylsulfonyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and sulfonylation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The sulfonamide and methylsulfonyl groups can participate in oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Oxidation Products: Oxidized forms of the sulfonamide or methylsulfonyl groups.

Reduction Products: Reduced forms of the sulfonamide or methylsulfonyl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(5-bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets through its sulfonamide and pyridine moieties. The bromine atom can enhance binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(5-chloropyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide: Similar structure with a chlorine atom instead of bromine.

N-(5-fluoropyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide: Similar structure with a fluorine atom instead of bromine.

N-(5-iodopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide: Similar structure with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in N-(5-bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide can influence its reactivity and binding properties, making it unique compared to its halogenated analogs. Bromine’s size and electronegativity can affect the compound’s interactions with biological targets and its overall chemical behavior.

Biologische Aktivität

N-(5-Bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in drug development. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H9BrN2O4S2

- Molecular Weight : 309.19 g/mol

- Key Functional Groups :

- Bromine atom at the 5-position of the pyridine ring

- Methanesulfonamide group

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This mechanism is common among sulfonamides, which are known for their antimicrobial properties.

- Binding Affinity : The presence of the bromine atom may enhance binding affinity through halogen bonding, stabilizing interactions with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, leveraging its ability to inhibit bacterial enzyme pathways essential for survival. Specific studies have shown promising results in inhibiting growth in both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor. For example, it has been explored as a carbonic anhydrase IX inhibitor, which is relevant in cancer therapy due to the enzyme's role in tumor progression and metastasis. The inhibition of this enzyme could lead to decreased tumor growth and improved therapeutic outcomes in cancer patients .

Case Studies and Research Findings

- Study on Antimicrobial Activity :

- Enzyme Inhibition Research :

-

Mechanistic Studies :

- Further mechanistic studies have shown that the compound alters gene expression profiles in treated cells, suggesting a broader impact on cellular pathways beyond simple enzyme inhibition. This was evidenced by RNA sequencing data indicating changes in genes associated with cell proliferation and differentiation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Activity |

|---|---|---|

| N-(5-Bromopyrimidin-2-yl)methanesulfonamide | Similar to N-(5-bromopyridin-3-yl) but with a pyrimidine ring | Investigated for similar enzyme inhibition properties |

| This compound | Contains an additional methylsulfonyl group | Exhibits enhanced biological activity due to structural versatility |

Eigenschaften

IUPAC Name |

N-(5-bromopyridin-3-yl)-N-methylsulfonylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O4S2/c1-15(11,12)10(16(2,13)14)7-3-6(8)4-9-5-7/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHZDOAVIGPKRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(C1=CC(=CN=C1)Br)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745308 |

Source

|

| Record name | N-(5-Bromopyridin-3-yl)-N-(methanesulfonyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217273-00-1 |

Source

|

| Record name | N-(5-Bromopyridin-3-yl)-N-(methanesulfonyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.